molecular formula C24H26N2O4 B2549719 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631889-70-8

2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2549719
CAS RN: 631889-70-8
M. Wt: 406.482
InChI Key: KFNSIXGYIONWMI-UHFFFAOYSA-N
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Description

The compound "2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a derivative of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which is a fused heterocyclic system. This class of compounds is known for its potential biological activity and its use in various synthetic applications to create complex molecular structures .

Synthesis Analysis

The synthesis of the compound involves a multi-component reaction strategy. According to the research, methyl o-hydroxybenzoylpyruvate is heated with N,N-dimethylethylenediamine and aromatic aldehydes to yield a series of 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones. These intermediates then undergo dehydration upon boiling in acetic acid to form the final 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction (XRD) analysis. For instance, the crystal and molecular structure of a similar compound, ethyl 2-amino-1'-benzyl-7,7-dimethyl-2',5-dioxo-5'-phenyl-3-cyano-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate, was confirmed through XRD, which provides insights into the arrangement of atoms and the overall geometry of these molecules .

Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions due to the presence of reactive functional groups such as the dimethylamino group and the dione moiety. The literature suggests that similar compounds can react with carbocyclic and heterocyclic 1,3-diketones to afford corresponding derivatives with diverse heterocyclic frameworks .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound "2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" are not detailed in the provided papers, related compounds have been characterized using various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy. These techniques provide valuable information about the functional groups present and the purity of the synthesized compounds. Additionally, DFT studies, including HOMO-LUMO analysis and calculation of chemical shifts, have been conducted to predict the electronic structure and reactivity of these molecules .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs involves a high-yield process starting from methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes. This method offers a wide range of derivatives, showcasing the compound's versatility and potential for further chemical modifications and applications (R. Vydzhak & S. Y. Panchishyn, 2010).

Applications in Organic Electronics

One notable application of derivatives of the discussed compound is in the field of organic electronics. A novel alcohol-soluble n-type conjugated polyelectrolyte based on a similar backbone structure has been synthesized for use as an electron transport layer in inverted polymer solar cells. This development highlights the compound's potential in enhancing the efficiency of solar energy devices through improved electron mobility and interfacial energy alignment (Lin Hu et al., 2015).

Heterocyclic Compound Synthesis

The compound also serves as a precursor in the synthesis of polyfunctional fused heterocyclic compounds, demonstrating its role in expanding the diversity of heterocyclic chemistry. Such syntheses lead to the creation of new compounds with potential applications in medicinal chemistry and materials science (H. Hassaneen et al., 2003).

Potential in Medicinal Chemistry

While excluding information related to drug use and dosage, it's worth noting that derivatives of this compound have been studied for their cytotoxic effects and alkylating properties. This research could indicate potential applications in developing therapeutic agents, particularly in targeting specific cellular mechanisms (E. Budzisz et al., 2003).

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-1-(4-methoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-14-12-18-19(13-15(14)2)30-23-20(22(18)27)21(16-6-8-17(29-5)9-7-16)26(24(23)28)11-10-25(3)4/h6-9,12-13,21H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNSIXGYIONWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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